molecular formula C27H38O4 B174570 Scoparinol CAS No. 130838-00-5

Scoparinol

Cat. No. B174570
CAS RN: 130838-00-5
M. Wt: 426.6 g/mol
InChI Key: WGSYIFPPMZUQAN-IZCLTQQPSA-N
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Description

Molecular Structure Analysis

Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .

It has a molecular formula of C27H38O4 .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Scoparinol, derived from Scoparia dulcis, has been identified to possess significant analgesic and anti-inflammatory properties. Research has shown its substantial effect in animal studies, indicating a potential for therapeutic applications in pain management and inflammation control. Interestingly, this compound also demonstrated sedative properties, enhancing the effects of pentobarbital on sleep onset and duration. Moreover, its significant diuretic action was noted, suggesting a multifaceted pharmacological profile (Ahmed et al., 2001).

Enhancement of Scopolamine Production

Scopolamine, a tropane alkaloid with anticholinergic activity, is of high medical significance. Studies have explored the application of metabolic engineering techniques to boost the production of scopolamine, focusing particularly on enhancing the biosynthesis of this alkaloid in plant species that naturally produce tropane alkaloids. This advancement in biotechnological methods offers potential for more efficient and controlled production of scopolamine for medical use (Palazón et al., 2008).

Antitumor Activity Against Prostate Cancer

Scoparone has exhibited notable antitumor activity against DU145 prostate cancer cells. This effect is primarily mediated through the inhibition of STAT3 activity, a transcription factor associated with the growth and survival of many human tumors. Scoparone's ability to inhibit cell proliferation, cell cycle arrest, and suppress transcriptional activity of STAT3, highlights its potential as a therapeutic agent in the treatment of prostate cancer (Kim et al., 2013).

Therapeutic Application in Liver Diseases

Scoparone has been recognized for its wide spectrum of pharmacological activities, especially in liver protection and anti-inflammatory responses. It exhibits anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties, making it a promising candidate for the treatment of various liver diseases. Its pharmacokinetic properties and the ability to interact with other active ingredients in traditional Chinese medicine formulas add to its therapeutic potential (Hui et al., 2020).

Safety and Hazards

Scoparinol is not classified as a physical or health hazard . In case of eye or skin contact, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought .

Biochemical Analysis

Biochemical Properties

Scoparinol interacts with various biomolecules in the body, contributing to its analgesic and anti-inflammatory effects

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it demonstrated significant analgesic (pain-relieving) and anti-inflammatory activity in animal models . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its analgesic and anti-inflammatory effects suggest that it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully known. One study found that pretreatment with an ethanolic extract of S. dulcis, which contains this compound, reduced acetic acid-induced writhing in mice by 47% . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, one study found that the diterpene this compound demonstrated significant analgesic and anti-inflammatory activity in animals

Metabolic Pathways

Given its analgesic and anti-inflammatory effects, it may interact with enzymes or cofactors involved in pain and inflammation pathways .

properties

IUPAC Name

[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSYIFPPMZUQAN-IZCLTQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary pharmacological activities of Scoparinol observed in preclinical studies?

A1: Preclinical studies on this compound, a diterpene found in Scoparia dulcis, have revealed promising analgesic and anti-inflammatory properties. Research indicates that this compound exhibits significant analgesic effects [], suggesting its potential for pain management. Additionally, the compound demonstrates notable anti-inflammatory activity [], pointing to its possible therapeutic use in conditions characterized by inflammation. Furthermore, this compound exhibits a significant diuretic effect, as evidenced by increased urine volume following its administration [].

Q2: What is known about the mechanism of action of this compound?

A2: While the research highlights this compound's analgesic, anti-inflammatory, and diuretic properties, the precise mechanisms of action underlying these effects remain to be fully elucidated []. Further investigation is crucial to unravel the specific molecular targets and pathways through which this compound exerts its pharmacological activities.

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